![molecular formula C13H21ClN2O2S B2898351 4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide CAS No. 899247-65-5](/img/structure/B2898351.png)

4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

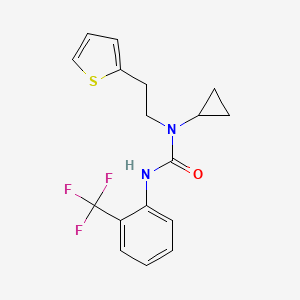

Synthesis and Characterization

4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide has been the subject of studies focusing on its synthesis and structural elucidation. The compound serves as a key intermediate in the synthesis of a wide array of chemical entities. For example, heteroaromatization processes have utilized such compounds to develop novel chemical entities with potential antimicrobial and antifungal activities (Aal et al., 2007). Additionally, the compound's structure and properties have been characterized through various analytical techniques, including SCXRD studies, to understand its electronic and molecular structure (Murthy et al., 2018).

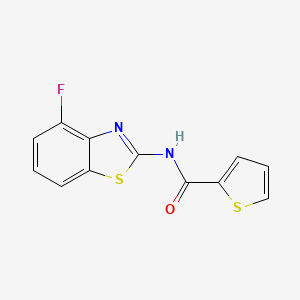

Biological Activities

Research into the biological activities of derivatives of this compound has revealed promising antimicrobial, antifungal, and anti-HIV properties. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, prepared through reactions involving 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides, demonstrated significant in vitro anti-HIV and antifungal activities (Zareef et al., 2007).

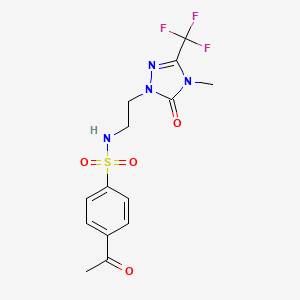

Anticancer Potential

Studies have also explored the anticancer potential of derivatives, with specific focus on the synthesis of compounds showing inhibitory activity against cancer cell lines. For example, research on structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs highlighted their ability to antagonize tumor growth, pointing towards the optimization of such compounds for therapeutic use in cancer treatment (Mun et al., 2012).

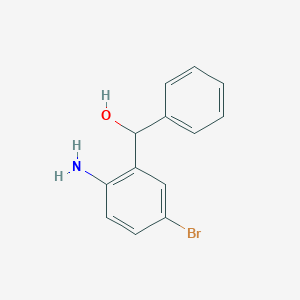

Optical and Material Applications

Beyond biological activities, the compound and its derivatives have been investigated for their potential in optical and material science applications. For instance, the synthesis of novel chalcone derivative compounds and their nonlinear optical absorption properties have been studied, revealing potential uses in optical device applications like optical limiters (Rahulan et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as 3-chloro-n,n-dimethylpropylamine hydrochloride have been found to interact with neuronal na+/k (+)-atpase activity .

Mode of Action

It’s worth noting that similar compounds can inhibit the synthesis of rna by blocking its ability to bind with the ribosome .

Biochemical Pathways

Related compounds have been shown to perturb synaptic plasma membrane (spm) bilayer structure and na+/k (+)-atpase activity .

Pharmacokinetics

Related compounds such as 3-dimethylamino-1-propyl chloride hydrochloride have a molecular weight of 15807 , which may influence its bioavailability.

Result of Action

Related compounds have been found to cause perturbations of rat brain synaptic plasma membrane (spm) bilayer structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition .

Eigenschaften

IUPAC Name |

4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN2O2S/c1-10-9-13(11(2)8-12(10)14)19(17,18)15-6-5-7-16(3)4/h8-9,15H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDVZKYMXDSUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)

![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)

![1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2898289.png)

![3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2898291.png)